molecular formula C15H23NO6 B13660863 1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate

1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate

Cat. No.: B13660863
M. Wt: 313.35 g/mol
InChI Key: WLBOSUXTRBJLCA-UHFFFAOYSA-N
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Description

1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate (CAS 2706536-09-4) is a synthetic organic compound with the molecular formula C15H23NO6 and a molecular weight of 313.35 . This molecule features a heptanedioate (pimelate) backbone that is functionally differentiated with a tert-butyl ester on one terminus and a highly reactive N-hydroxysuccinimide (NHS) ester on the other . The NHS ester is a well-characterized acylating agent that reacts efficiently with primary amine groups, such as those found on lysine residues in proteins or the termini of amine-functionalized linkers, to form stable amide bonds . The tert-butyl ester group serves as a robust protecting group for carboxylic acids, offering stability under a wide range of reaction conditions and can be selectively deprotected under mild acidic conditions to reveal the free acid for further conjugation . This bifunctional characteristic makes this compound an invaluable protecting reagent and a versatile molecular spacer or linker in bioconjugation chemistry. Its primary research applications include the synthesis of complex antibody-drug conjugates (ADCs) and other peptide-based therapeutics, where it enables the controlled attachment of cytotoxic payloads to biological vectors . The compound's aliphatic carbon chain provides flexibility and distance between conjugated entities, which can be critical for the biological activity of the final conjugate. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-O-tert-butyl 7-O-(2,5-dioxopyrrolidin-1-yl) heptanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6/c1-15(2,3)21-13(19)7-5-4-6-8-14(20)22-16-11(17)9-10-12(16)18/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBOSUXTRBJLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate

General Synthetic Strategy

The synthesis of This compound typically involves the activation of a carboxylic acid derivative bearing a tert-butyl ester group with N-hydroxysuccinimide (NHS) to form the corresponding NHS ester. This activation is generally achieved by coupling the carboxylic acid or its tert-butyl ester precursor with NHS in the presence of a carbodiimide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The NHS ester formed is a reactive intermediate that facilitates further amide bond formation.

Detailed Preparation Procedure

Starting Materials
Stepwise Synthesis
Step Description Conditions Notes
1 Dissolution of tert-butyl heptanedioate and NHS in solvent Anhydrous dichloromethane, 0°C to room temperature Ensures solubility and reaction control
2 Addition of carbodiimide coupling reagent (e.g., DCC) Slow addition at 0°C Carbodiimide activates carboxyl group
3 Stirring the reaction mixture 1–4 hours at room temperature Formation of NHS ester intermediate
4 Filtration to remove dicyclohexylurea byproduct Room temperature Purification step
5 Concentration and purification Column chromatography or crystallization Isolation of pure this compound
Reaction Scheme

$$
\text{tert-Butyl heptanedioate} + \text{NHS} + \text{DCC} \rightarrow \text{this compound} + \text{DCU}
$$

Where DCU = dicyclohexylurea, a precipitate removed by filtration.

Alternative Activation Methods

  • Use of N,N'-disuccinimidyl carbonate (DSC) as an alternative to DCC for activation.
  • Employing carbonyldiimidazole (CDI) for in situ formation of NHS esters.
  • Enzymatic or microwave-assisted activation methods have also been explored but are less common for this compound.

Research Findings and Analytical Data

Yield and Purity

  • Typical yields of the NHS ester formation range from 75% to 90% depending on reaction conditions and purification methods.
  • Purity is generally confirmed by NMR spectroscopy (¹H and ¹³C NMR) and mass spectrometry , with purity levels >95% achievable.

Spectroscopic Characterization

Technique Key Observations
¹H NMR (CDCl₃) Signals corresponding to tert-butyl group (singlet ~1.4 ppm), methylene protons of heptanedioate chain, and succinimide protons (~2.8 ppm)
¹³C NMR (CDCl₃) Carbonyl carbons of ester and NHS groups (~170-175 ppm), tert-butyl carbon (~28 ppm)
Mass Spectrometry Molecular ion peak consistent with molecular weight of this compound

Summary Table of Preparation Conditions and Outcomes

Parameter Description/Value
Starting material tert-Butyl heptanedioate
Activating agent N-hydroxysuccinimide (NHS) + DCC or DIC
Solvent Dichloromethane (DCM) or DMF
Temperature 0°C to room temperature
Reaction time 1–4 hours
Yield 75–90%
Purification Filtration of DCU, chromatography
Characterization techniques ¹H NMR, ¹³C NMR, Mass spectrometry
Storage Inert atmosphere, -20°C, dry conditions

Mechanism of Action

The mechanism of action of 1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Differences

The compound is part of a broader class of succinimidyl-activated dicarboxylates. Below is a comparative analysis with structurally related compounds:

Compound Name CAS Number Molecular Formula Key Features Applications
1-tert-Butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate 204521-63-1 C29H50N2O7 Mono-succinimidyl ester; tert-butyl protection enhances stability. Peptide lipid conjugation
Bis(2,5-dioxopyrrolidin-1-yl) heptanedioate 74648-14-9 C15H18N2O8 Bis-succinimidyl ester; lacks tert-butyl group. Crosslinking agent for proteins
1-tert-Butyl 20-(2,5-dioxopyrrolidin-1-yl) icosanedioate 1119061-69-6 C29H50N2O7 (extended chain) Longer 20-carbon chain; increased hydrophobicity. Tirzepatide side-chain synthesis
2,5-Dioxopyrrolidin-1-yl decanoate 22102-66-5 C14H21NO4 Shorter 10-carbon chain; no tert-butyl group. Small-molecule drug linker
Functional and Reactivity Differences
  • Steric Effects: The tert-butyl group in 204521-63-1 reduces hydrolysis rates compared to non-protected analogues (e.g., 74648-14-9), making it suitable for stepwise conjugation .
  • Chain Length : Longer chains (e.g., icosanedioate, 1119061-69-6) improve lipid solubility, critical for membrane permeability in peptide therapeutics .
  • Reactivity: Bis-succinimidyl esters (74648-14-9) enable dual crosslinking but risk polymerization, whereas mono-activated esters (204521-63-1) allow controlled single-site modifications .

Solubility and Stability

  • 204521-63-1 : Soluble in DMF, DMSO, and acetonitrile; stable at −20°C for >12 months .
  • 74648-14-9 : Water-insoluble; hydrolyzes rapidly in aqueous buffers (t1/2 < 1 hour at pH 7.4) .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 1-tert-butyl 7-(2,5-dioxopyrrolidin-1-yl) heptanedioate?

  • Methodological Answer : Synthesis optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. For example, ICReDD’s approach combines quantum chemical calculations and information science to narrow optimal conditions (e.g., solvent polarity, temperature, and catalyst loading) . Factorial design (e.g., varying tert-butyl ester protection steps vs. dioxopyrrolidinyl activation kinetics) can systematically identify critical variables . Monitor intermediates via HPLC (using sodium 1-octanesulfonate buffer at pH 4.6 for separation, as per Pharmacopeial methods) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use tandem analytical techniques:
  • NMR : Assign peaks for tert-butyl (δ ~1.4 ppm) and dioxopyrrolidinyl (δ ~2.7–3.1 ppm) groups, ensuring absence of residual solvents.
  • HPLC-MS : Employ a methanol-buffer mobile phase (65:35 ratio) to detect impurities (e.g., hydrolyzed esters or unreacted intermediates) .
  • FT-IR : Confirm ester carbonyl stretches (~1740 cm⁻¹) and pyrrolidinone C=O (~1680 cm⁻¹).

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the dioxopyrrolidinyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Avoid aqueous solvents unless stabilized with anhydrous salts (e.g., molecular sieves) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the dioxopyrrolidin-1-yl group in cross-coupling reactions?

  • Methodological Answer : Apply density functional theory (DFT) to model the electrophilicity of the dioxopyrrolidinyl group. Calculate activation barriers for nucleophilic attack (e.g., by amines or thiols) and compare with experimental kinetic data. Software like Gaussian or ORCA can simulate transition states, while machine learning (ML) algorithms (trained on ICReDD’s reaction databases) predict optimal catalysts (e.g., Pd/Cu systems) .

Q. How should researchers resolve contradictory data in solvent-dependent reaction yields?

  • Methodological Answer : Use multivariate analysis (e.g., principal component analysis) to deconvolute solvent effects. For example, polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity but accelerate ester hydrolysis. Correlate Kamlet-Taft solvent parameters (α, β, π*) with yield data and validate via controlled humidity experiments .

Q. What experimental designs are suitable for studying the compound’s role in multi-step catalytic cycles?

  • Methodological Answer : Employ stopped-flow NMR or time-resolved FT-IR to capture transient intermediates. Design a fractional factorial experiment to test variables:
  • Factors : Catalyst loading (0.5–5 mol%), temperature (25–80°C), and substrate stoichiometry (1:1 to 1:3).
  • Response : Reaction efficiency (quantified by turnover frequency).
    Use Design-Expert® software for optimization .

Q. How can researchers mitigate side reactions during tert-butyl ester deprotection?

  • Methodological Answer : Compare acid-mediated (TFA/HCl) vs. thermal deprotection (150°C in toluene). Monitor β-elimination byproducts (e.g., heptenoate derivatives) via GC-MS. Use scavengers (e.g., triethylsilane) to suppress carbocation rearrangements. Computational modeling of acid strength (Hammett acidity) can guide solvent selection .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental reaction outcomes?

  • Methodological Answer : Reconcile differences by:

Verify DFT functional suitability (e.g., B3LYP vs. M06-2X for transition metals).

Assess implicit vs. explicit solvation models (e.g., COSMO vs. molecular dynamics).

Cross-validate with microkinetic modeling using experimental rate constants.
ICReDD’s feedback loop (experimental data → computational refinement) is a proven framework .

Safety and Compliance

Q. What protocols ensure safe handling of the compound’s acute toxicity (H302/H312/H332)?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods with ≥0.5 m/s airflow for weighing.
  • PPE : Nitrile gloves (ASTM D6978-05 standard), FFP3 masks, and chemical-resistant aprons.
  • First Aid : For skin contact, wash with 10% polyethylene glycol 400 solution; for inhalation, administer oxygen via non-rebreather mask .

Q. How to identify and quantify degradation products under oxidative conditions?

  • Methodological Answer :
    Expose the compound to H₂O₂ (3–30% w/v) and analyze via UPLC-QTOF-MS. Use molecular networking (GNPS platform) to cluster degradation products. Compare fragmentation patterns with reference standards (e.g., 1-hydroxy-2-(pyridin-4-yl)ethylidene bisphosphonic acid) .

Q. Notes

  • Advanced studies should integrate computational, experimental, and data science workflows to align with CRDC’s "reaction fundamentals and reactor design" subclass .

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